molecular formula C10H8ClN3OS B1461610 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 885268-36-0

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B1461610
CAS RN: 885268-36-0
M. Wt: 253.71 g/mol
InChI Key: VUNFVGABWSAHLZ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the CAS Number: 885268-36-0 . It has a molecular weight of 253.71 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H8ClN3OS/c11-6-8 (15)12-10-13-9 (16-14-10)7-4-2-1-3-5-7/h1-5H,6H2, (H,12,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 253.71 . Its IUPAC name is This compound .

Scientific Research Applications

2CTA has been studied extensively for its potential applications in scientific research. It has been used in a variety of research applications, including biochemistry and physiology. In biochemistry, 2CTA has been used to study the structure and function of proteins, as well as to identify and characterize enzymes. In physiology, 2CTA has been used to study the effects of hormones, neurotransmitters, and other physiological processes.

Advantages and Limitations for Lab Experiments

2CTA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous media. Additionally, it is relatively non-toxic and has low bioavailability. However, there are some limitations to using 2CTA in laboratory experiments. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, it is not very soluble in organic solvents, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for 2CTA research. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential therapeutic applications. Additionally, further research on its synthesis methods and its potential uses in biotechnology and drug development could provide useful insights into its potential applications. Finally, research on its potential environmental and toxicological effects could help to better understand its safety and potential risks.

properties

IUPAC Name

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNFVGABWSAHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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